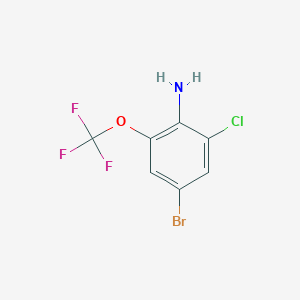

4-Bromo-2-chloro-6-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-chloro-6-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYDCLRHYHXERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590217 | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-98-8 | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloro-6-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline: A Key Building Block for Advanced Research

CAS Number: 885266-98-8

Introduction: Unveiling a Versatile Halogenated Aniline

In the landscape of modern medicinal and materials chemistry, halogenated anilines serve as indispensable synthons for the construction of complex molecular architectures. Among these, 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline stands out as a uniquely functionalized building block. Its strategic array of substituents—a bromine atom, a chlorine atom, and a trifluoromethoxy group—on the aniline core offers a rich platform for diverse chemical transformations. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development who seek to leverage its properties for innovative applications.

The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug design. It is known to enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates.[1][2][3] The presence of both bromo and chloro substituents provides orthogonal handles for sequential cross-coupling reactions, enabling the precise and controlled elaboration of the molecular scaffold.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 885266-98-8 | [4] |

| Molecular Formula | C₇H₄BrClF₃NO | [4] |

| Molecular Weight | 290.47 g/mol | [4] |

| Appearance | Off-white to light yellow crystalline powder (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |

Synthesis Protocol: A Proposed Regioselective Route

Proposed Synthetic Pathway:

Sources

An In-depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-(trifluoromethoxy)aniline is a halogenated and trifluoromethoxylated aniline derivative that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group on the aniline core, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes based on analogous compounds, expected reactivity, and potential applications, particularly in the fields of medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 885266-98-8 | [2] |

| Molecular Formula | C7H4BrClF3NO | [3] |

| Molecular Weight | 290.46 g/mol | [3] |

| Boiling Point | 228.2±35.0 °C (Predicted) | [3] |

| Density | 1.812±0.06 g/cm³ (Predicted) | [3] |

| Purity | Typically offered at ≥95% | [4] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be designed based on established methods for the synthesis of similar polysubstituted anilines. A common strategy involves the multi-step functionalization of a simpler aniline precursor.

Plausible Synthetic Workflow

A likely synthetic pathway would start with a commercially available trifluoromethoxyaniline, followed by sequential halogenation steps. The directing effects of the amine and trifluoromethoxy groups will influence the regioselectivity of the halogenation reactions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 885266-98-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 885266-98-8 CAS MSDS (2-Chloro-4-bromo-6-trifluoromethoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-bromo-2-chloro-6-(trifluoromethyl)aniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

An In-depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline: A Key Building Block in Modern Chemistry

This guide provides a comprehensive overview of 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline, a halogenated aromatic amine of significant interest in the fields of pharmaceutical and agrochemical research. As a senior application scientist, this document aims to deliver not just the fundamental data but also the practical insights necessary for its effective utilization in synthesis and drug development.

Core Molecular Identity and Physicochemical Profile

This compound is a substituted aniline ring bearing a unique combination of functional groups that make it a versatile synthetic intermediate. The presence of bromine, chlorine, and a trifluoromethoxy group on the aniline scaffold offers multiple reactive sites for further molecular elaboration.

The chemical structure is as follows:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 885266-98-8 | [1] |

| Molecular Formula | C₇H₄BrClF₃NO | [1][2] |

| Molecular Weight | 290.47 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Boiling Point | 228.2±35.0 °C (Predicted) | [2] |

| Density | 1.812±0.06 g/cm³ (Predicted) | [2] |

| MDL Number | MFCD08236694 | [1] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-chloro-6-(trifluoromethoxy)aniline in a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

-

Step 2: Bromination

-

Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Step 4: Purification

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterization

The structure of the final compound should be confirmed by spectroscopic methods.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two aromatic protons appearing as doublets, and a broad singlet for the amine protons (NH₂). |

| ¹³C NMR | Seven distinct carbon signals corresponding to the aromatic carbons, and the trifluoromethoxy carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine group, C-H stretching of the aromatic ring, and C-F stretching of the trifluoromethoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (290.47 g/mol ), with a characteristic isotopic pattern for bromine and chlorine. |

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable building block in medicinal and agricultural chemistry.

-

Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of complex molecules for drug discovery.[3] The trifluoromethoxy group can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates.[4][5] The presence of chlorine is also a common feature in many FDA-approved drugs.[6] The bromine atom provides a reactive handle for cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents.[4][7]

-

Agrochemical Development: Similar to its application in pharmaceuticals, this intermediate is used in the creation of novel pesticides, herbicides, and fungicides.[3] The trifluoromethyl and related groups are known to improve the efficacy of agrochemicals.[4] For instance, related compounds like 2,6-Dibromo-4-(trifluoromethoxy)aniline are used in the synthesis of agricultural insecticides.[8]

Key Reactive Sites and Potential Transformations

Caption: Key reactive sites on this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as an irritant.[1] Based on similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[9][10]

Table 3: GHS Hazard Information (Inferred from similar compounds)

| Pictogram | GHS Code | Hazard Statement |

| GHS06 (Toxic) | H301, H310, H331 | Toxic if swallowed, Fatal in contact with skin, Toxic if inhaled.[11] |

| GHS07 (Harmful/Irritant) | H315, H319 | Causes skin irritation, Causes serious eye irritation. |

-

Personal Protective Equipment (PPE):

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[9]

-

-

Storage and Disposal:

References

- 4-BROMO-2-FLUORO-6-(TRIFLUOROMETHYL)ANILINE - Safety Data Sheet - ChemicalBook. (2025).

- 4-Bromo-2-(trifluoromethoxy)aniline - Chem-Impex. (n.d.).

- This compound - Matrix Scientific. (n.d.).

- 4-Bromo-2-(trifluoromethoxy)aniline 97 175278-09-8 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Merck Millipore. (n.d.).

- 4-Bromo-2-(trifluoromethyl)aniline SDS, 445-02-3 Safety Data Sheets - ECHEMI. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025).

- This compound - Advanced ChemBlocks. (n.d.).

- 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem. (n.d.).

- 885266-98-8(2-Chloro-4-bromo-6-trifluoromethoxyaniline) Product Description - ChemicalBook. (n.d.).

- SAFETY DATA SHEET. (2022).

- 4-(Trifluoromethoxy)aniline synthesis - ChemicalBook. (n.d.).

- Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline. (2014).

- 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR spectrum - ChemicalBook. (n.d.).

- 4-Bromo-2-chloroaniline(38762-41-3)IR1 - ChemicalBook. (n.d.).

- Exploring the Chemical Synthesis Applications of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline. (2025).

- 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 - ChemicalBook. (2025).

- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (n.d.).

- Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. (2016). International Journal of Pharmaceutical Sciences Review and Research.

- Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline

- A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. (n.d.). Benchchem.

- Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method. (2012).

- Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. (2025).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. 885266-98-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 885266-98-8 CAS MSDS (2-Chloro-4-bromo-6-trifluoromethoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Core Compound Significance

4-Bromo-2-chloro-6-(trifluoromethoxy)aniline, identified by CAS Number 885266-98-8, is a highly functionalized aromatic amine. Its unique substitution pattern, featuring three distinct electron-withdrawing groups (bromo, chloro, and trifluoromethoxy), makes it a valuable and specialized intermediate in advanced organic synthesis. While not an end-product itself, its utility lies in its capacity to serve as a sophisticated building block for novel pharmaceuticals and agrochemicals. The trifluoromethoxy group, in particular, is a key feature in modern drug design, often introduced to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target.[1][2] This guide provides a detailed overview of its physicochemical properties, synthetic utility, a representative analytical protocol, and essential safety considerations.

Molecular Structure and Physicochemical Properties

The structural arrangement of substituents on the aniline ring dictates the compound's reactivity and potential applications. The chlorine and trifluoromethoxy groups at the ortho positions sterically hinder the amine, while the bromine at the para position provides a prime site for cross-coupling reactions.

Caption: Molecular structure of this compound.

The key physicochemical data for this compound are summarized below. Note that some properties are predicted based on computational models due to the compound's nature as a research intermediate.

| Property | Value | Source |

| Molecular Weight | 290.46 g/mol | [3] |

| Molecular Formula | C₇H₄BrClF₃NO | [3][4] |

| CAS Number | 885266-98-8 | [3][4] |

| Predicted Boiling Point | 228.2 ± 35.0 °C | [3] |

| Predicted Density | 1.812 ± 0.06 g/cm³ | [3] |

| Appearance | Typically an off-white to pale yellow solid or liquid | N/A |

Synthetic Utility and Key Reactions

This compound is primarily valued for the versatile reactivity of its functional groups, which can be addressed selectively.

-

Amine Group (–NH₂): The primary amine can act as a nucleophile, readily participating in reactions such as acylation to form amides, alkylation, and the formation of sulfonamides. These reactions are fundamental for building larger molecular scaffolds.[1]

-

Bromine Atom (–Br): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It enables the formation of new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkyl, or vinyl groups.[5]

-

Aromatic Ring: The electron-withdrawing nature of the chloro, bromo, and trifluoromethoxy groups deactivates the ring towards electrophilic aromatic substitution, but it makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly under forcing conditions.

This multi-functional nature allows chemists to design complex, multi-step syntheses where each functional group can be manipulated in a controlled sequence.

Applications in Drug Discovery and Agrochemicals

While specific FDA-approved drugs containing this exact molecule are not documented, its structural motifs are highly relevant in modern medicinal chemistry.

-

Pharmaceutical Development: Halogenated anilines are common precursors for a wide range of therapeutic agents, including kinase inhibitors for oncology.[1][6] The trifluoromethoxy group is particularly advantageous as it can enhance a drug candidate's metabolic stability and cell membrane permeability, leading to improved pharmacokinetic profiles.[2]

-

Agrochemical Synthesis: The trifluoromethyl and halogen substituents are known to increase the efficacy and environmental persistence of pesticides and herbicides.[5] This compound serves as a valuable starting material for creating new crop protection agents.[7]

Experimental Protocol: Purity and Identity Verification by RP-HPLC-MS

To ensure the quality of a synthetic intermediate, a robust analytical method is required. The following protocol describes a standard method for assessing the purity and confirming the identity of this compound using Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).

Principle and Causality

This method separates compounds based on their hydrophobicity. The non-polar C18 stationary phase retains the analyte, which is then eluted by a gradient of increasing organic solvent (acetonitrile). This separation allows for the quantification of impurities. The mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight of the eluting peaks and thus verifying the compound's identity.

Materials and Reagents

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Deionized Water, 18 MΩ·cm

-

Formic Acid (FA), LC-MS grade

-

Methanol (MeOH), HPLC grade

-

HPLC system with UV detector

-

Mass Spectrometer with Electrospray Ionization (ESI) source

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of ACN. The choice of ACN is due to its strong solvating power for a wide range of organic molecules and its compatibility with the mobile phase.

-

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 ACN/Water mixture. This concentration is typically ideal for achieving good signal-to-noise in both UV and MS detectors without causing saturation.

Instrumental Parameters

| HPLC Parameter | Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar to moderately polar small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidification improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic eluent. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Gradient | 5% B to 95% B over 15 min | A broad gradient ensures elution of the main peak and any potential impurities with different polarities. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak symmetry. |

| Injection Vol. | 5 µL | |

| UV Detection | 254 nm | A common wavelength for detecting aromatic compounds. |

| MS Parameter | Setting | Rationale |

| Ionization Mode | ESI, Positive | The aniline nitrogen is basic and readily protonated. |

| Scan Range | 100 - 500 m/z | Covers the expected mass of the protonated molecule. |

| Capillary Voltage | 3.5 kV | Standard voltage to achieve stable spray. |

| Drying Gas Temp. | 350 °C | Ensures efficient desolvation of the analyte ions. |

Expected Results and Validation

A successful analysis will show a single major peak in the UV chromatogram. The corresponding mass spectrum for this peak should display a characteristic isotopic cluster for the protonated molecule [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the expected pattern will be centered around m/z 290.9 and 292.9 . The presence of this pattern is a definitive confirmation of the compound's identity and elemental composition. Purity is calculated from the area percentage of the main peak in the UV chromatogram.

Caption: Workflow for the analytical validation of the target compound.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with care, following standard laboratory safety protocols. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from structurally similar halogenated anilines suggest the following precautions.

-

Hazard Classification: Expected to be harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[8][9] Inhalation may cause respiratory tract irritation.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11][12]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9][10]

Conclusion

This compound is a high-value chemical intermediate with significant potential for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its trifluoromethoxy group offers a strategic advantage for designing compounds with enhanced biological properties. Understanding its reactivity, proper analytical verification, and adherence to strict safety protocols are essential for its effective and safe utilization in advanced research and development.

References

-

4-bromo-2-chloro-6-(trifluoromethyl)aniline . Chemsrc.com. [Link]

-

4-Bromo-2-(trifluoromethyl)aniline . PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99% . Cole-Parmer. [Link]

- Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

-

Exploring the Chemical Synthesis Applications of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) . Organic Syntheses Procedure. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 885266-98-8 CAS MSDS (2-Chloro-4-bromo-6-trifluoromethoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 885266-98-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

4-Bromo-2-chloro-6-(trifluoromethoxy)aniline synthesis pathways

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline

Authored by: A Senior Application Scientist

Abstract

This compound is a highly substituted aniline derivative with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of bromo, chloro, and trifluoromethoxy substituents on the aniline scaffold offers a versatile platform for fine-tuning the steric, electronic, and lipophilic properties of target molecules. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, drawing upon established methodologies for the synthesis of structurally related halogenated anilines. The presented route is designed to be logical and efficient, with a focus on regioselectivity and yield. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to aid researchers in the successful synthesis of this valuable compound.

Introduction: The Significance of Substituted Anilines

Halogenated and trifluoromethyl-substituted anilines are privileged structural motifs in medicinal chemistry and materials science. The incorporation of these functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the trifluoromethoxy group (-OCF₃) is a bioisostere of the methoxy group but with significantly different electronic properties, offering enhanced metabolic stability and lipophilicity. The bromo and chloro substituents provide handles for further chemical transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures.

While direct synthetic routes for this compound are not extensively documented in publicly available literature, a rational, multi-step synthesis can be devised based on well-established principles of electrophilic aromatic substitution and the directing effects of substituents on the aniline ring. This guide outlines a proposed pathway starting from a commercially available precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests a convergent synthesis. The key challenge lies in the regioselective introduction of the bromo and chloro groups onto the 2- and 4-positions of a 6-(trifluoromethoxy)aniline precursor. The directing effects of the amino (-NH₂) and trifluoromethoxy (-OCF₃) groups will be paramount in determining the reaction outcomes.

A Proposed Multi-Step Synthetic Pathway

The proposed synthesis of this compound involves a three-step sequence starting from 2-chloro-6-(trifluoromethoxy)aniline. This starting material is chosen for its commercial availability and the presence of two of the desired substituents in the correct positions.

Figure 1: Proposed synthesis pathway for this compound.

Step 1: Protection of the Amino Group

The first step involves the protection of the highly activating amino group of 2-chloro-6-(trifluoromethoxy)aniline as an acetamide. This is a crucial step to moderate the reactivity of the aniline and prevent unwanted side reactions, such as polyhalogenation and oxidation, during the subsequent bromination step.

Experimental Protocol:

-

To a solution of 2-chloro-6-(trifluoromethoxy)aniline (1.0 eq) in pyridine (5.0 eq) at 0 °C, slowly add acetic anhydride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(2-chloro-6-(trifluoromethoxy)phenyl)acetamide.

Causality of Experimental Choices:

-

Pyridine: Acts as a base to neutralize the acetic acid byproduct and as a solvent.

-

Acetic Anhydride: A readily available and effective acetylating agent.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to warm to room temperature ensures the reaction goes to completion.

Step 2: Regioselective Bromination

The acetamido group is an ortho-, para-director. In N-(2-chloro-6-(trifluoromethoxy)phenyl)acetamide, the position para to the acetamido group (position 4) is sterically accessible and electronically activated, making it the most likely site for electrophilic bromination. The trifluoromethoxy group is a meta-director, which also favors substitution at the 4-position.

Experimental Protocol:

-

Dissolve N-(2-chloro-6-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Pour the reaction mixture into water and collect the resulting precipitate by filtration.

-

Wash the solid with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by water.

-

Dry the solid to obtain N-(4-bromo-2-chloro-6-(trifluoromethoxy)phenyl)acetamide.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): A mild and selective brominating agent that is easier to handle than liquid bromine.

-

Glacial Acetic Acid: A common solvent for bromination reactions that can also help to activate the brominating agent.

Step 3: Deprotection of the Acetamido Group

The final step is the hydrolysis of the acetamide to reveal the free amine, yielding the target compound, this compound.

Experimental Protocol:

-

Suspend N-(4-bromo-2-chloro-6-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a base, such as aqueous sodium hydroxide, until the solution is basic (pH > 10).

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Acidic Hydrolysis: A standard and effective method for the deprotection of acetamides.

-

Ethanol: A co-solvent to aid in the solubility of the starting material.

-

Reflux: Provides the necessary energy to drive the hydrolysis reaction to completion.

Data Summary and Expected Outcomes

The following table summarizes the expected molecular weights and potential yields for each step of the synthesis. The yields are estimates based on similar reactions reported in the literature for related compounds.

| Step | Compound Name | Starting Material | Product Molecular Weight ( g/mol ) | Expected Yield (%) |

| 1 | N-(2-Chloro-6-(trifluoromethoxy)phenyl)acetamide | 2-Chloro-6-(trifluoromethoxy)aniline | 267.62 | >95 |

| 2 | N-(4-Bromo-2-chloro-6-(trifluoromethoxy)phenyl)acetamide | N-(2-Chloro-6-(trifluoromethoxy)phenyl)acetamide | 346.51 | 85-95 |

| 3 | This compound | N-(4-Bromo-2-chloro-6-(trifluoromethoxy)phenyl)acetamide | 304.46 | >90 |

Conclusion

The proposed three-step synthesis of this compound provides a robust and logical pathway for accessing this valuable research chemical. The strategy relies on well-established chemical transformations and takes into account the directing effects of the substituents to achieve the desired regioselectivity. The detailed protocols and mechanistic rationale provided in this guide are intended to equip researchers in drug development and other scientific fields with the necessary information to successfully synthesize this and other similarly substituted aniline derivatives.

References

- Google Patents. (2012). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

-

ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (2014). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

-

PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.

-

Chemsrc. (2025). 4-bromo-2-chloro-6-(trifluoromethyl)aniline. Retrieved from [Link]

-

ResearchGate. (2010). 4-Bromo-2-chloroaniline. Retrieved from [Link]

- European Patent Office. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412.

-

ACS Publications. (2025). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. Retrieved from [Link]

-

Slideshare. (n.d.). Preparation of 2,4,6 tribromoaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Retrieved from [Link]

A Comprehensive Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic design of molecular building blocks is paramount. 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline is a halogenated aromatic amine that serves as a high-value intermediate. Its utility stems from a unique constellation of functional groups on the aniline core. The presence of bromine and chlorine atoms provides distinct handles for regioselective cross-coupling reactions, while the amino group is a versatile precursor for a myriad of transformations.

The trifluoromethoxy (-OCF₃) group is of particular significance. It acts as a lipophilic hydrogen bond acceptor and is known to enhance critical pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, a proposed synthetic strategy based on established chemical principles, its key applications, and essential safety protocols.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its effective application in research and development.

IUPAC Name and Chemical Identifiers

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Note that some values are predicted based on computational models, a common practice for specialized reagents where extensive experimental data may not be publicly available.

| Property | Value | Source |

| Boiling Point | 228.2 ± 35.0 °C (Predicted) | [3] |

| Density | 1.812 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | Typically an off-white or pale yellow solid/liquid | General observation for similar anilines |

| Solubility | Soluble in various organic solvents | [1] |

For context, the related compound 4-Bromo-2-(trifluoromethoxy)aniline (lacking the 2-chloro substituent) is a clear pale yellow liquid with a boiling point of 98-100 °C at 15 mmHg and a density of 1.691 g/mL at 25 °C.

Proposed Synthesis and Experimental Workflow

While specific proprietary synthesis routes for this compound are not extensively published, a logical and efficient pathway can be designed based on fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents on the aniline ring are key to achieving the desired regiochemistry.

Rationale for Synthetic Strategy

The proposed synthesis begins with 2-chloro-6-(trifluoromethoxy)aniline. In this starting material, the powerful ortho-, para-directing amino group (-NH₂) is the primary director for electrophilic substitution. The position para to the amine is the most electronically activated and sterically accessible site for an incoming electrophile. Therefore, a direct bromination reaction is expected to yield the desired 4-bromo product with high selectivity. This approach is favored for its atom economy and straightforward execution.

Proposed Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Protocol: Regioselective Bromination

This protocol describes the bromination of 2-chloro-6-(trifluoromethoxy)aniline using N-Bromosuccinimide (NBS), a mild and selective brominating agent suitable for activated aromatic rings.[5]

Materials and Equipment:

-

2-Chloro-6-(trifluoromethoxy)aniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard glassware for aqueous work-up and extraction

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and minimize potential side-product formation.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature at or below 5 °C during the addition.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to quench any remaining bromine), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

Key Applications in Research and Development

The unique substitution pattern of this compound makes it a versatile platform for constructing complex molecular architectures.

Role in Medicinal Chemistry

This compound is an exemplary scaffold for the synthesis of biologically active molecules. The trifluoromethyl and trifluoromethoxy groups are prevalent in modern pharmaceuticals, valued for their ability to enhance metabolic stability and cell permeability.[1][2] Derivatives are often explored as kinase inhibitors for oncology or as agents targeting neurological disorders.[1][2]

Utility in Agrochemicals

In agrochemical science, this intermediate is used to develop new herbicides and pesticides.[1] The halogen and trifluoromethoxy substituents can be fine-tuned to optimize the bioactivity, environmental persistence, and target specificity of the final active ingredient.

Versatility in Organic Synthesis

The different functional groups on the molecule can be selectively addressed to build molecular complexity.

Caption: Key derivatization pathways for the title compound.

Safety, Handling, and Storage

Working with halogenated anilines requires strict adherence to safety protocols. The information below is based on data for structurally similar compounds and represents best practices.

Hazard Identification

This class of compounds presents several potential hazards.[6]

| Hazard Classification | Description | GHS Pictogram |

| Acute Toxicity | Toxic or harmful if swallowed, in contact with skin, or if inhaled. | GHS06 (Toxic) |

| Skin Corrosion/Irritation | Causes skin irritation. | GHS07 (Exclamation Mark) |

| Eye Damage/Irritation | Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| Sensitization | May cause an allergic skin reaction.[6] | GHS07 (Exclamation Mark) |

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately and washed before reuse.[7][8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate combination filter (e.g., type ABEK).[8]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in advanced organic synthesis. The combination of its reactive sites—the amino group and two distinct halogen atoms—along with the beneficial properties imparted by the trifluoromethoxy group, makes it a valuable asset for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for leveraging its full potential safely and effectively.

References

-

Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Cole-Parmer. [Link]

-

4-Bromo-2-(trifluoromethyl)aniline. PubChem. [Link]

- Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

- Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

-

Exploring 2,6-Dibromo-4-(trifluoromethoxy)aniline: Properties and Applications. Autech Industry Co.,Limited. [Link]

-

Exploring the Chemical Synthesis Applications of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

4-Bromo-2-chloro-6-iodoaniline. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 885266-98-8 CAS MSDS (2-Chloro-4-bromo-6-trifluoromethoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 885266-98-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-(trifluoromethoxy)aniline is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group on an aniline core, provides multiple reactive sites for chemical modification. This makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethoxy group is particularly noteworthy, as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly desirable in drug discovery.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its key known and predicted properties.

| Property | Value | Source |

| CAS Number | 885266-98-8 | [3][4] |

| Molecular Formula | C₇H₄BrClF₃NO | [3] |

| Molecular Weight | 290.47 g/mol | [3] |

| Appearance | Not specified; likely a solid or liquid at room temperature | - |

| Melting Point | Not available | - |

| Boiling Point (Predicted) | 228.2 ± 35.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [5] |

| Solubility | Expected to be soluble in common organic solvents like ethers, and chlorinated solvents. | - |

| pKa (Predicted) | -0.20 ± 0.10 | [5] |

Note: The predicted values are computationally derived and should be used as an estimation until experimental data becomes available.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a full experimental dataset for this compound is not publicly available, the expected spectral features can be inferred from the analysis of similar structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or singlet-like signals in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative bromine, chlorine, fluorine, and oxygen atoms will be significantly shifted downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. Strong C-F and C-O stretching bands associated with the trifluoromethoxy group are also expected.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (290.47 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (M⁺ and M+2 peaks of nearly equal intensity) and one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its various functional groups.

Influence of Substituents on the Aniline Ring:

The amino group (-NH₂) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of three electron-withdrawing groups (bromo, chloro, and trifluoromethoxy) deactivates the aromatic ring, making electrophilic substitution reactions more challenging compared to unsubstituted aniline.

Reactivity of the Functional Groups:

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution (Sandmeyer reaction). These transformations are fundamental in building more complex molecular scaffolds.[2]

-

Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the 4-position.

-

Chloro Group: The chlorine atom is generally less reactive than the bromine atom in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited for selective, sequential functionalization of the molecule.

-

Trifluoromethoxy Group: The -OCF₃ group is a strong electron-withdrawing group and is generally stable under most reaction conditions. Its presence enhances the lipophilicity of the molecule, a key parameter in drug design.

Diagram: Key Reactivity Pathways of this compound

Caption: Key reaction pathways for the functionalization of this compound.

Synthesis

Hypothetical Synthetic Workflow:

-

Starting Material: 2-Chloro-6-(trifluoromethoxy)aniline.

-

Bromination: The starting material would be dissolved in a suitable solvent, such as a chlorinated solvent or acetic acid. A brominating agent, such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst, would be added portion-wise at a controlled temperature to favor mono-bromination at the para-position, which is sterically less hindered and activated by the amino group.

-

Work-up and Purification: After the reaction is complete, the mixture would be quenched, and the product extracted into an organic solvent. The organic layer would then be washed, dried, and the solvent removed under reduced pressure. The crude product would likely require purification by techniques such as column chromatography or recrystallization to yield pure this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 885266-98-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound (1 x 25 g) | Reagentia [reagentia.eu]

- 5. 885266-98-8 CAS MSDS (2-Chloro-4-bromo-6-trifluoromethoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

solubility of 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 885266-98-8), a key building block in the synthesis of pharmaceuticals and agrochemicals. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document focuses on a predictive assessment of its solubility based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various organic solvents. This guide is designed to empower researchers, chemists, and drug development professionals to effectively handle and utilize this compound in reaction optimization, purification processes, and formulation development.

Introduction and Physicochemical Profile

This compound is a polysubstituted aniline derivative whose utility in organic synthesis is significant. The strategic placement of bromo, chloro, and trifluoromethoxy groups on the aniline scaffold imparts unique chemical properties, making it a valuable intermediate. Understanding its solubility is a critical first step in its application, as this parameter governs everything from reaction kinetics in a homogeneous phase to the efficiency of crystallization and the bioavailability of its derivatives.

The solubility of a compound is fundamentally dictated by its intermolecular forces and how they interact with those of the solvent. The principle of "like dissolves like" provides a foundational predictive tool. The structure of this compound features:

-

An aniline core , which contains a polar amino (-NH₂) group capable of acting as a hydrogen bond donor.

-

A trifluoromethoxy group (-OCF₃) , which is strongly lipophilic and electron-withdrawing, increasing the molecule's overall nonpolar character.

-

Halogen substituents (Bromo- and Chloro-) , which further increase the molecular weight and lipophilicity.

These features create a molecule with a complex balance of polar and nonpolar characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885266-98-8 | [1][2] |

| Molecular Formula | C₇H₄BrClF₃NO | [1] |

| Molecular Weight | 290.46 g/mol | [1] |

| Predicted Boiling Point | 228.2 ± 35.0 °C | [1] |

| Predicted Density | 1.812 ± 0.06 g/cm³ | [1] |

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of solubility in common organic solvent classes can be made. The large, halogenated, and fluorinated portion of the molecule suggests a significant lipophilic character.

-

Nonpolar Solvents (e.g., Toluene, Hexanes, Chloroform): The compound is expected to exhibit good to excellent solubility in these solvents. The dispersion forces that dominate interactions in these solvents will effectively solvate the nonpolar trifluoromethoxy and halogenated phenyl ring. Chloroform, in particular, is often effective for compounds with a mix of polar and nonpolar features.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-Br, and C-O bonds, and can accept hydrogen bonds from the -NH₂ group. Solvents like DMF and DMSO are powerful, highly polar solvents and are likely to be very effective.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility is expected to be limited to poor in these solvents, particularly in water. While the amino group can hydrogen bond with protic solvents, the large, nonpolar trifluoromethoxy group and halogen atoms dominate the structure, leading to poor solvation by highly polar, hydrogen-bonding networks like water.[4] Solubility in lower alcohols like methanol and ethanol will likely be higher than in water but lower than in aprotic or nonpolar solvents.

Experimental Protocols for Solubility Determination

To overcome the lack of quantitative data, two robust, standard methods for determining thermodynamic solubility are presented: the Gravimetric Shake-Flask Method and the High-Performance Liquid Chromatography (HPLC) Method.

Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound and related compounds are classified as harmful if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation.[5][6][7]

-

Handling: Handle in a well-ventilated place, preferably a fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

-

Spills: In case of a spill, avoid dust formation. Evacuate personnel to a safe area and prevent the chemical from entering drains.[5]

Protocol 1: Gravimetric Shake-Flask Method

This method is a gold standard for determining thermodynamic solubility and relies on directly measuring the mass of solute dissolved in a known volume of solvent at equilibrium.[8]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5.0 mL) of the selected organic solvents. "Excess" is critical to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitation: Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours. Causality Check: To validate that equilibrium has been achieved, it is best practice to take measurements at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.[8][9]

-

Phase Separation: Once equilibrated, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear supernatant.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed glass syringe. Immediately pass it through a 0.45 µm syringe filter (compatible with the solvent) to remove any undissolved microparticles.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish. Record the exact mass of the dish and the solution.

-

Drying: Gently evaporate the solvent in a vacuum oven at a temperature well below the compound's boiling point until a constant weight of the dried solute is achieved.

-

Calculation: Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant collected

Caption: Workflow for HPLC-UV Calibration Curve Generation.

Part B: Solubility Determination

-

Prepare Saturated Solution: Follow steps 1-4 from the Gravimetric Shake-Flask Method (Protocol 3.2) to prepare an equilibrated, saturated solution.

-

Sample and Filter: Follow step 5 from the Gravimetric Method to collect a filtered sample of the supernatant.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase) to bring the concentration within the linear range of the established calibration curve. [9]A precise dilution factor is crucial.

-

Quantification: Inject the diluted sample into the HPLC under the same conditions used for the calibration standards.

-

Calculation: Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve's linear regression equation. Calculate the original solubility (S) by multiplying this concentration by the dilution factor: S (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

Conclusion

While specific quantitative solubility data for this compound remains elusive in public literature, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. Its heavily substituted, lipophilic structure suggests favorable solubility in nonpolar and polar aprotic solvents, with limited solubility in polar protic media. For applications requiring precise solubility values, the detailed gravimetric and HPLC-based protocols provided in this guide offer robust, reliable, and self-validating frameworks for experimental determination. Adherence to these methodologies will enable researchers to generate the high-quality data needed to advance their work in synthetic and medicinal chemistry.

References

- ChemicalBook. (2025). 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9.

- Chem-Impex. (n.d.). 4-Bromo-2-(trifluoromethoxy)aniline.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents.

- ChemicalBook. (2025). 4-BROMO-2-FLUORO-6-(TRIFLUOROMETHYL)ANILINE - Safety Data Sheet.

- BenchChem. (n.d.). N-Propyl-3-(trifluoromethyl)aniline: A Technical Guide to its Physicochemical Properties and Solubility.

- ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.

- ChemicalBook. (n.d.). 885266-98-8(2-Chloro-4-bromo-6-trifluoromethoxyaniline) Product Description.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Bromo-4-chloro-6-fluoroaniline.

- Reddit. (2021). Solubility of 4-bromo aniline in solvents?.

- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Bromo-2-(trifluoromethoxy)aniline.

- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.

- Matrix Scientific. (n.d.). This compound.

- National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

Sources

- 1. 885266-98-8 CAS MSDS (2-Chloro-4-bromo-6-trifluoromethoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 885266-98-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-bromo-2-chloro-6-(trifluoromethoxy)aniline, a strategically substituted aniline derivative that has garnered significant interest as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a confluence of reactive sites and modulating electronic properties, making it a valuable tool for medicinal and process chemists.

Introduction: The Strategic Importance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry. The strategic placement of various functional groups on the aniline ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. The subject of this guide, this compound, is a prime example of a highly functionalized intermediate designed for specific applications in advanced chemical synthesis. The presence of bromine, chlorine, and a trifluoromethoxy group provides multiple avenues for synthetic diversification, allowing for the fine-tuning of molecular properties in the pursuit of novel therapeutic agents and crop protection solutions.

Commercial Sourcing and Availability

This compound is available from a number of reputable chemical suppliers who specialize in providing high-purity building blocks for research and development. When sourcing this compound, it is crucial to consider factors such as purity, available quantities, and the supplier's quality control documentation.

Below is a comparative table of some commercial suppliers for this compound:

| Supplier | CAS Number | Purity | Available Quantities |

| Matrix Scientific | 885266-98-8 | Not specified | 5g, 10g, 25g[1] |

| Advanced ChemBlocks | Not specified | Not specified | Inquire for details |

| ChemicalBook | 885266-98-8 | Not specified | Inquire for details[2] |

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Chemical Structure:

Caption: A conceptual workflow for the synthesis of this compound.

A Representative Experimental Protocol (for a related bromination):

The following protocol for the bromination of 3-(trifluoromethyl)aniline serves as a valuable reference for the type of reaction conditions that could be adapted for the synthesis of this compound. [3]

-

Reaction Setup: Dissolve the starting aniline (1.0 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask. [3]2. Cooling: Cool the solution to a low temperature (e.g., -10 °C to 0 °C) using an appropriate cooling bath. [3]3. Addition of Brominating Agent: While stirring, slowly add a brominating agent such as N-Bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 equivalent) in small portions, maintaining the low temperature. [3]4. Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over a period of 30-60 minutes. [3]5. Workup: Quench the reaction and wash the organic layer with an aqueous solution (e.g., sodium hydroxide solution) to remove byproducts. [3]6. Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization. [3] Causality Behind Experimental Choices:

-

Choice of Brominating Agent: The use of milder brominating agents like NBS or tetrabromocyclohexadienone, as opposed to elemental bromine, allows for more controlled and regioselective bromination, minimizing the formation of polybrominated byproducts.

-

Low-Temperature Conditions: Performing the reaction at low temperatures helps to control the exothermicity of the electrophilic aromatic substitution and enhances the selectivity of the bromination.

-

Solvent Selection: The choice of an appropriate solvent is critical for substrate solubility and to modulate the reactivity of the brominating agent.

Applications in Drug Discovery and Agrochemical Synthesis

The strategic placement of halogen atoms and the trifluoromethoxy group on the aniline scaffold of this compound makes it a highly valuable intermediate in the synthesis of bioactive molecules.

-

Orthogonal Reactivity: The bromine and chlorine atoms offer distinct reactivities in cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This differential reactivity allows for sequential and site-selective introduction of different substituents.

-

Modulation of Physicochemical Properties: The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. It is often used as a bioisostere for other functional groups to improve the pharmacokinetic profile of a drug candidate.

-

Scaffold for Heterocycle Formation: The aniline functionality serves as a key nucleophile or a precursor to other functional groups for the construction of various heterocyclic ring systems, which are prevalent in many pharmaceuticals and agrochemicals.

Conceptual Application in a Synthetic Pathway:

Caption: A conceptual diagram illustrating the potential use of this compound in a multi-step synthesis.

Safety and Handling

As a halogenated aromatic amine, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages to researchers and scientists in the fields of drug discovery and agrochemical development. Its unique combination of reactive handles and modulating substituents provides a powerful platform for the synthesis of novel and complex bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the advancement of chemical and life sciences.

References

Sources

An In-depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications

Foreword: The Rise of Trifluoromethoxylated Aromatics in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug discovery and agrochemical development. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to enhance crucial molecular properties. Unlike its trifluoromethyl (-CF3) counterpart, the trifluoromethoxy group offers a distinct electronic and conformational profile, often leading to improved metabolic stability, increased lipophilicity, and better bioavailability of active pharmaceutical ingredients. This guide delves into the specifics of a highly functionalized building block, 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline (CAS No: 885266-98-8), providing a comprehensive overview for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Structural Elucidation

This compound is a polysubstituted aromatic amine with a molecular formula of C7H4BrClF3NO and a molecular weight of 290.46 g/mol .[1][2] The strategic placement of bromo, chloro, and trifluoromethoxy substituents on the aniline scaffold makes it a valuable and versatile intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 885266-98-8 | [3] |

| Molecular Formula | C7H4BrClF3NO | [1][2] |

| Molecular Weight | 290.46 g/mol | [1][2] |

| Purity | Typically ≥95% | [1][2] |

| MDL Number | MFCD08236694 | [3] |

Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are essential for the unambiguous identification and quality control of this compound. While full spectra are often proprietary, spectral data for this compound are available through specialized chemical databases such as ChemicalBook.[4] The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Strategic Synthesis: A Multi-step Approach

The synthesis of this compound is not a trivial process and involves a multi-step sequence that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic route commences with a trifluoromethoxylated aniline precursor, followed by sequential halogenation.

Conceptual Synthetic Pathway

The synthesis hinges on the directing effects of the substituents on the aniline ring. The amino group is a strong activating group and an ortho-, para-director. The trifluoromethoxy group is a deactivating group and a meta-director relative to itself, but its influence can be complex in a polysubstituted ring. The following diagram illustrates a logical synthetic approach.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established methods for the halogenation of substituted anilines and acetanilides.

Step 1: Protection of the Amino Group

-

In a round-bottom flask, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) dropwise while stirring.

-

Heat the mixture at reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid N-(2-(trifluoromethoxy)phenyl)acetamide by vacuum filtration, wash with water, and dry.

Step 2: Chlorination

-

Dissolve the N-(2-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

-

Stir the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(4-chloro-2-(trifluoromethoxy)phenyl)acetamide.

Step 3: Bromination

-

Dissolve the N-(4-chloro-2-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in a suitable solvent (e.g., acetic acid).

-

Add N-bromosuccinimide (NBS) (1.05 eq) and stir at room temperature. The reaction may require gentle heating to proceed.

-